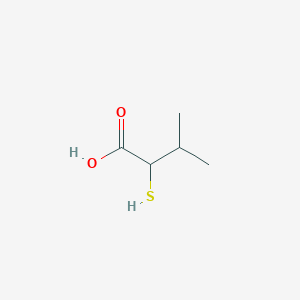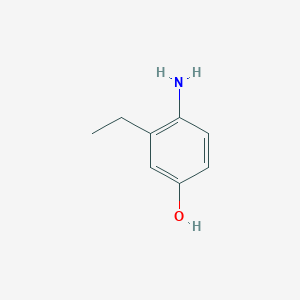
2,4,6-Trichlorobenzenethiol
Overview
Description
2,4,6-Trichlorobenzenethiol is an organosulfur compound with the molecular formula C₆H₃Cl₃S. It is characterized by the presence of three chlorine atoms and a thiol group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
2,4,6-Trichlorobenzenethiol can be synthesized through several methods. One common synthetic route involves the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with a reducing agent such as sodium sulfide or lithium aluminum hydride. The reaction typically occurs under controlled conditions to ensure the selective formation of the thiol group .
In industrial production, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced catalysts and reaction monitoring techniques ensures efficient production.
Chemical Reactions Analysis
2,4,6-Trichlorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to form the corresponding benzene derivative. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2,4,6-Trichlorobenzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and materials.
Biology: The compound is used in studies involving thiol-reactive probes and as a model compound for understanding the behavior of thiol-containing biomolecules.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development and as a tool for studying redox biology.
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorobenzenethiol involves its reactivity with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical entities. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of complex organic compounds .
Comparison with Similar Compounds
2,4,6-Trichlorobenzenethiol can be compared with other similar compounds, such as:
2,4,6-Trichlorobenzoyl chloride: This compound is used in organic synthesis and has similar reactivity due to the presence of chlorine atoms on the benzene ring.
2,4,6-Trichloroaniline: Another chlorinated benzene derivative, used in the synthesis of dyes and agrochemicals.
2,4,6-Trichlorophenol: Known for its use as a pesticide and disinfectant, it shares the chlorinated benzene structure but lacks the thiol group.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives .
Properties
IUPAC Name |
2,4,6-trichlorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXQIHPXUMNXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550045 | |
| Record name | 2,4,6-Trichlorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24207-66-7 | |
| Record name | 2,4,6-Trichlorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)



